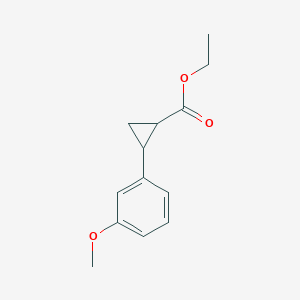
2-(3-(Furan-2-yl)phenyl)acetic acid
Vue d'ensemble
Description
2-(3-(Furan-2-yl)phenyl)acetic acid: is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Furan-2-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis of the furan ring, followed by the Friedel-Crafts acylation to introduce the phenyl group. The final step involves the carboxylation of the phenyl group to form the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as Zirconium dioxide (ZrO₂) can be employed to enhance the efficiency of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(3-(Furan-2-yl)phenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as (KMnO₄) or (CrO₃) can be used under acidic conditions.
Reduction: (LiAlH₄) or (NaBH₄) are common reducing agents.
Substitution: (e.g., bromine) and (e.g., aluminum chloride) are often used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the furan ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 2-(3-(Furan-2-yl)phenyl)acetic acid can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
Medicine:
Drug Development: The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry:
Mécanisme D'action
The mechanism of action of 2-(3-(Furan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. This disruption leads to the weakening of the cell wall and eventual cell lysis .
Comparaison Avec Des Composés Similaires
- [2-(Furan-2-yl)phenyl]acetic acid
- [4-(Furan-2-yl)phenyl]acetic acid
- [3-(Thiophen-2-yl)phenyl]acetic acid
Comparison:
- Structural Differences: The position of the furan ring on the phenyl group can influence the compound’s reactivity and biological activity.
- Unique Properties: 2-(3-(Furan-2-yl)phenyl)acetic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
568628-55-7 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-[3-(furan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14) |
Clé InChI |
IIIRAXWPUAYFPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC=CO2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridine-3,5-diamine, N3,N3-dimethyl-](/img/structure/B8781440.png)






![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)

![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)
